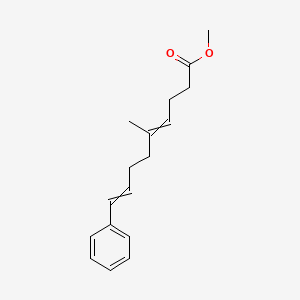
Methyl 5-methyl-9-phenylnona-4,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-9-phenylnona-4,8-dienoate: is an organic compound with the molecular formula C17H22O2 It is characterized by its unique structure, which includes a phenyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-9-phenylnona-4,8-dienoate typically involves the esterification of 5-methyl-9-phenylnona-4,8-dienoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-9-phenylnona-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitrating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 5-methyl-9-phenylnona-4,8-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-9-phenylnona-4,8-dienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
Methyl 5-methyl-9-phenylnona-4,8-dienoate: can be compared with other esters of nonadienoic acid, such as:
Uniqueness:
- The presence of the phenyl group and the conjugated diene system in this compound makes it unique compared to other similar compounds. These structural features contribute to its distinct reactivity and potential applications in various fields.
Properties
CAS No. |
61618-95-9 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
methyl 5-methyl-9-phenylnona-4,8-dienoate |
InChI |
InChI=1S/C17H22O2/c1-15(10-8-14-17(18)19-2)9-6-7-13-16-11-4-3-5-12-16/h3-5,7,10-13H,6,8-9,14H2,1-2H3 |
InChI Key |
OTHNQVMRSFMFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)OC)CCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















